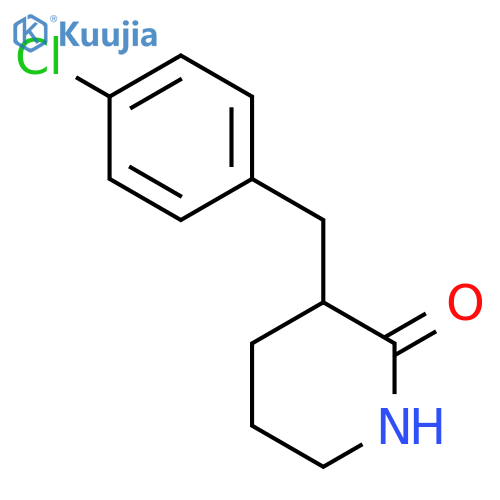Cas no 1260763-19-6 (3-(4-chlorophenyl)methylpiperidin-2-one)

1260763-19-6 structure
商品名:3-(4-chlorophenyl)methylpiperidin-2-one
CAS番号:1260763-19-6
MF:C12H14ClNO
メガワット:223.698662281036
MDL:MFCD11848670
CID:2083782
PubChem ID:86222865
3-(4-chlorophenyl)methylpiperidin-2-one 化学的及び物理的性質
名前と識別子
-
- 3-(4-Chlorobenzyl)-2-piperidone
- 2-Piperidinone, 3-[(4-chlorophenyl)methyl]-
- AKOS027256744
- MFCD11848670
- 222048-25-1
- 3-(4-chlorobenzyl)piperidin-2-one
- AC3484
- CS-0443615
- SY028583
- 3-[(4-chlorophenyl)methyl]piperidin-2-one
- EN300-178373
- A926409
- DB-240610
- 1260763-19-6
- KAC76319
- 3-(4-chlorophenyl)methylpiperidin-2-one
-
- MDL: MFCD11848670
- インチ: InChI=1S/C12H14ClNO/c13-11-5-3-9(4-6-11)8-10-2-1-7-14-12(10)15/h3-6,10H,1-2,7-8H2,(H,14,15)
- InChIKey: QVDRQHFCYJKQPG-UHFFFAOYSA-N
- ほほえんだ: ClC=1C=CC(=CC1)CC2CCCNC2=O
計算された属性
- せいみつぶんしりょう: 223.0763918g/mol
- どういたいしつりょう: 223.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3-(4-chlorophenyl)methylpiperidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR470898-1g |
3-(4-Chlorobenzyl)-2-piperidone |
1260763-19-6 | 1g |
£630.00 | 2023-09-02 | ||
| TRC | C610425-100mg |
3-[(4-chlorophenyl)methyl]piperidin-2-one |
1260763-19-6 | 100mg |
$ 275.00 | 2022-06-06 | ||
| Enamine | EN300-178373-0.1g |
3-[(4-chlorophenyl)methyl]piperidin-2-one |
1260763-19-6 | 95% | 0.1g |
$246.0 | 2023-09-19 | |
| Enamine | EN300-178373-10.0g |
3-[(4-chlorophenyl)methyl]piperidin-2-one |
1260763-19-6 | 95% | 10g |
$5733.0 | 2023-06-08 | |
| eNovation Chemicals LLC | D526919-1g |
3-(4-Chlorobenzyl)-2-piperidone |
1260763-19-6 | 95% | 1g |
$715 | 2024-07-20 | |
| Enamine | EN300-178373-5g |
3-[(4-chlorophenyl)methyl]piperidin-2-one |
1260763-19-6 | 95% | 5g |
$2938.0 | 2023-09-19 | |
| A2B Chem LLC | AA35015-500mg |
3-(4-Chlorobenzyl)-2-piperidone |
1260763-19-6 | 95% | 500mg |
$617.00 | 2024-04-20 | |
| Aaron | AR000RV7-10g |
2-Piperidinone, 3-[(4-chlorophenyl)methyl]- |
1260763-19-6 | 95% | 10g |
$7908.00 | 2023-12-16 | |
| A2B Chem LLC | AA35015-50mg |
3-(4-Chlorobenzyl)-2-piperidone |
1260763-19-6 | 95% | 50mg |
$209.00 | 2024-04-20 | |
| 1PlusChem | 1P000RMV-5g |
2-Piperidinone, 3-[(4-chlorophenyl)methyl]- |
1260763-19-6 | 95% | 5g |
$3687.00 | 2025-02-18 |
3-(4-chlorophenyl)methylpiperidin-2-one 関連文献
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
1260763-19-6 (3-(4-chlorophenyl)methylpiperidin-2-one) 関連製品
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 157047-98-8(Benzomalvin C)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1260763-19-6)(禁售)3-(4-Chlorobenzyl)-2-piperidone

清らかである:99%
はかる:1g
価格 ($):617.0